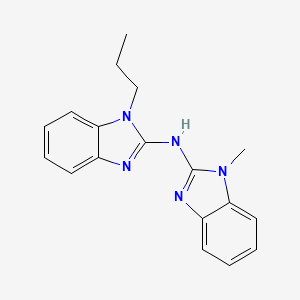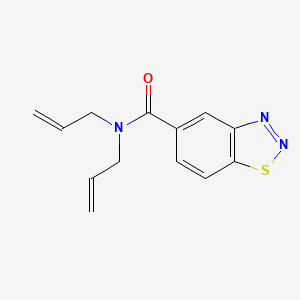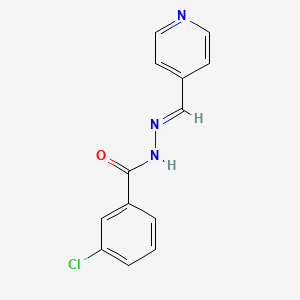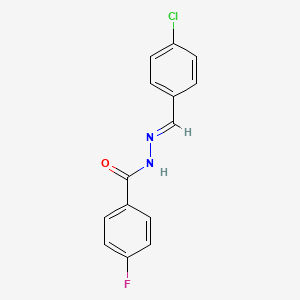
7-(3,4-dimethoxyphenyl)-4-(2-fluorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoline derivatives typically involves multi-step chemical reactions, including cyclization, halogenation, and substitution reactions. For example, quinolines can be synthesized through acid-catalyzed cyclocondensation of aniline derivatives with aldehydes and cyclopentadiene, followed by subsequent modifications such as ozonolysis for the introduction of specific functional groups (Tolstikov et al., 2014). Similar methodologies could be adapted for the synthesis of the target compound, emphasizing the role of precise substituent placement and the use of protective groups during key steps to achieve the desired molecular architecture (Tolstikov et al., 2014).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by their rigid, planar quinoline core, which can significantly influence their electronic and optical properties. Crystal structure analysis through X-ray diffraction provides detailed insights into the molecular geometry, including bond lengths, angles, and conformational preferences. For instance, similar compounds exhibit monoclinic crystal systems with specific space groups, highlighting the importance of intermolecular interactions such as hydrogen bonding in stabilizing the crystal structure (Wang et al., 2006). These structural features are crucial for understanding the molecular behavior and potential interaction mechanisms of the target compound (Wang et al., 2006).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including electrophilic substitutions and cyclization reactions, which are pivotal for synthesizing complex organic molecules. The presence of electron-donating and withdrawing groups on the quinoline ring influences its reactivity towards different reagents, enabling selective functionalization. For example, the reaction of quinolinedione with dimethylamino phenylpropene under acidic conditions leads to compounds with unique metallochromic and fluorescence properties, suggesting potential applications in sensing and molecular electronics (Yoshida et al., 1991). This versatility in chemical reactions underscores the potential for synthesizing a wide range of functionalized derivatives from the target compound (Yoshida et al., 1991).
科学的研究の応用
Synthesis and Characterization Compounds with structural similarities to "7-(3,4-dimethoxyphenyl)-4-(2-fluorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione" have been synthesized through various chemical reactions, including condensation and intramolecular cyclization. These synthetic routes offer insights into the formation of quinoline derivatives, which are crucial for developing new materials with desired photophysical and thermal properties. For instance, the synthesis of azole-quinoline-based fluorophores demonstrates the significance of structural manipulation to achieve dual emissions and large Stokes shifts, beneficial for applications in fluorescence spectroscopy and organic light-emitting devices (OLEDs) (Padalkar & Sekar, 2014).
Photophysical Properties and Applications The photophysical properties of these compounds, such as fluorescence emission, are influenced by their molecular structure and the solvent's polarity. Such properties are essential for developing fluorescent sensors and materials for OLED applications. The study of quinoline derivatives containing benzimidazole and benzothiazole moieties has contributed to understanding the effect of molecular structure on emission properties, paving the way for their use in sensing and bioimaging applications (Padalkar & Sekar, 2014).
Anticancer Activity In the realm of medicinal chemistry, certain quinoline derivatives have shown promising anticancer activity. The design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives highlight the potential of these compounds as novel anticancer agents. Their ability to induce apoptosis and cell cycle arrest in tumor cells underscores the therapeutic potential of quinoline scaffolds in cancer treatment (Chen et al., 2013).
Material Science Applications Quinoline derivatives have also found applications in material science, especially in the development of OLEDs and fluorescent materials. The synthesis of novel 1,8-naphthalimide derivatives for standard-red OLED applications illustrates the versatility of quinoline-based compounds in creating advanced materials with specific photophysical characteristics suitable for electronic and optoelectronic devices (Luo et al., 2015).
特性
IUPAC Name |
7-(3,4-dimethoxyphenyl)-4-(2-fluorophenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FNO4/c1-28-20-8-7-13(11-21(20)29-2)14-9-18-23(19(26)10-14)16(12-22(27)25-18)15-5-3-4-6-17(15)24/h3-8,11,14,16H,9-10,12H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWCXXINEAFUAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC=CC=C4F)C(=O)C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,4-dimethoxyphenyl)-4-(2-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl acetate](/img/structure/B5557935.png)
![N-[3-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine hydrochloride](/img/structure/B5557944.png)
![3-(3-hydroxy-3-methylbutyl)-N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5557947.png)


![1-[(4-methylphenoxy)acetyl]-4-(propylsulfonyl)piperazine](/img/structure/B5557967.png)

![2-({5-[(2-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5557975.png)
![9-ethyl-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5557979.png)




![N-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5558013.png)